Cas no 933468-54-3 (1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole)

1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanol is a specialized chemical compound featuring a phenoxy-propanol backbone with an isopropylamino substituent. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical applications. The ethenyl group offers potential for further derivatization, while the secondary amine enhances solubility and interaction with other functional groups. Its balanced hydrophilicity and lipophilicity contribute to favorable physicochemical properties, facilitating its use as an intermediate in the synthesis of bioactive molecules. The compound's stability under standard conditions ensures reliable handling and storage, supporting its utility in research and industrial processes.
1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole structure
933468-54-3 structure
Product Name:1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole
CAS No:933468-54-3
MF:C14H21NO2
MW:235.32204413414
CID:1059328
Update Time:2025-06-13

1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole
    • 1-(4-ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol
    • (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol
    • CID 21422455
    • 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanol (ACI)
    • 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanol
    • (2RS)-1-(4-Ethenylphenoxy)-3-[(1-me
    • 2-Propanol, 1-(4-ethenylphenoxy)-3-[(1-methylethyl)amino]-
    • 1-(isopropylamino)-3-(4-vinylphenoxy)propan-2-ol
    • Metoprolol Impurity 32
    • (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-
    • 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole
    • Inchi: 1S/C14H21NO2/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3/h4-8,11,13,15-16H,1,9-10H2,2-3H3
    • InChI Key: FNKRHFZSICTZOB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=C)=CC=1)CC(CNC(C)C)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 210
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • Density: 1.027±0.06 g/cm3(Predicted)
  • Boiling Point: 381.6±32.0 °C(Predicted)
  • pka: 13.88±0.20(Predicted)

1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Security Information

1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E890545-10mg
1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole
933468-54-3
10mg
$207.00 2023-05-18
TRC
E890545-100mg
1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole
933468-54-3
100mg
$ 1800.00 2023-09-07

1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 d, 80 °C
Reference
Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments
Borkar, Roshan M.; Raju, B.; Srinivas, R.; Patel, Prashant; Shetty, Satheesh Kumar, Biomedical Chromatography, 2012, 26(6), 720-736

1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Raw materials

1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole Preparation Products

Additional information on 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole

Recent Advances in the Study of 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole (CAS: 933468-54-3)

In recent years, the compound 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole (CAS: 933468-54-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

Recent studies have focused on elucidating the molecular interactions of 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole with biological targets. Advanced computational modeling and in vitro assays have revealed its affinity for specific receptor subtypes, particularly those involved in modulating inflammatory pathways. These findings suggest that the compound could serve as a lead molecule for the development of novel anti-inflammatory agents.

Pharmacokinetic studies have further explored the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole. Results indicate favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Additionally, preclinical trials have demonstrated its efficacy in animal models of chronic inflammatory diseases, with minimal observed toxicity.

The synthesis and optimization of 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole have also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, facilitating large-scale production for clinical testing. These advancements are critical for transitioning the compound from the laboratory to potential therapeutic use.

In conclusion, 1-(4-Ethenylphenoxy)-3-(1-methylethyl)amino-2-propanole (CAS: 933468-54-3) represents a promising avenue for drug discovery, particularly in the realm of anti-inflammatory therapeutics. Continued research is warranted to fully elucidate its mechanisms and to explore its potential in human clinical trials.

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